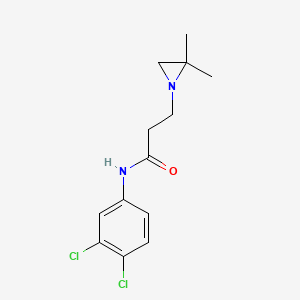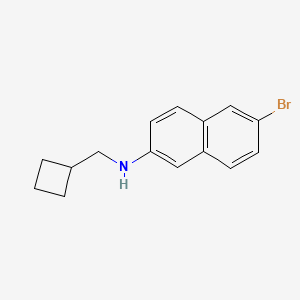![molecular formula C44H92N2S2 B12069389 1-Octadecanamine, N,N'-[dithiobis(2,2-dimethyl-2,1-ethanediyl)]bis- CAS No. 649549-99-5](/img/structure/B12069389.png)
1-Octadecanamine, N,N'-[dithiobis(2,2-dimethyl-2,1-ethanediyl)]bis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Octadecanamine, N,N’-[dithiobis(2,2-dimethyl-2,1-ethanediyl)]bis- is a complex organic compound with a unique structure. It is characterized by the presence of an octadecanamine backbone linked through a dithiobis bridge to two 2,2-dimethyl-2,1-ethanediyl groups. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Octadecanamine, N,N’-[dithiobis(2,2-dimethyl-2,1-ethanediyl)]bis- typically involves the reaction of octadecanamine with a dithiobis compound under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors and automated systems. The process involves the precise control of reaction parameters to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is employed to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-Octadecanamine, N,N’-[dithiobis(2,2-dimethyl-2,1-ethanediyl)]bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiobis bridge to thiol groups.
Substitution: The amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Alkylated or acylated amine derivatives.
Applications De Recherche Scientifique
1-Octadecanamine, N,N’-[dithiobis(2,2-dimethyl-2,1-ethanediyl)]bis- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of protein-ligand interactions and enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Octadecanamine, N,N’-[dithiobis(2,2-dimethyl-2,1-ethanediyl)]bis- involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. The dithiobis bridge plays a crucial role in modulating the compound’s reactivity and binding affinity. The pathways involved include redox reactions and covalent modifications of target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Octadecanamine: A simpler analog without the dithiobis bridge.
N,N-Dimethyl-1-octadecanamine: Contains dimethyl groups instead of the dithiobis bridge.
Octadecylamine: A basic amine without additional functional groups.
Uniqueness
1-Octadecanamine, N,N’-[dithiobis(2,2-dimethyl-2,1-ethanediyl)]bis- is unique due to the presence of the dithiobis bridge, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
649549-99-5 |
|---|---|
Formule moléculaire |
C44H92N2S2 |
Poids moléculaire |
713.3 g/mol |
Nom IUPAC |
N-[2-methyl-2-[[2-methyl-1-(octadecylamino)propan-2-yl]disulfanyl]propyl]octadecan-1-amine |
InChI |
InChI=1S/C44H92N2S2/c1-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-45-41-43(3,4)47-48-44(5,6)42-46-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-2/h45-46H,7-42H2,1-6H3 |
Clé InChI |
XPRDKOZGEVEHDT-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCNCC(C)(C)SSC(C)(C)CNCCCCCCCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Methyl-7-(2-C-methyl-beta-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B12069310.png)








![Hexanoic acid, 6-[(3-methoxyphenyl)thio]-](/img/structure/B12069344.png)



